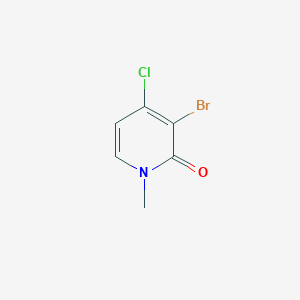

3-Bromo-4-chloro-1-methylpyridin-2(1H)-one

Description

3-Bromo-4-chloro-1-methylpyridin-2(1H)-one is a halogenated pyridinone derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol (calculated). The compound features a pyridin-2(1H)-one core substituted with bromine at position 3, chlorine at position 4, and a methyl group at position 1.

Properties

IUPAC Name |

3-bromo-4-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCIKXXYNUFJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Bromo-4-chloro-1-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, agrochemicals, and materials science.

Antimicrobial Activity

One of the prominent applications of 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one is its antimicrobial properties. Studies have demonstrated that derivatives of pyridine compounds exhibit significant inhibitory effects against various bacteria and fungi. For instance, research has shown that modifications to the pyridine ring can enhance the antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent studies have indicated that 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one and its derivatives may possess anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways . The compound's effectiveness was particularly noted against breast and lung cancer cell lines, suggesting its potential as a lead compound for further drug development.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For example, its inhibitory effect on dihydrofolate reductase (DHFR) has been documented, which is crucial for DNA synthesis .

Herbicidal Activity

3-Bromo-4-chloro-1-methylpyridin-2(1H)-one has shown promise as a herbicide. Studies have revealed that it can effectively control various weed species by inhibiting key biochemical pathways necessary for plant growth. Field trials have demonstrated its efficacy against both broadleaf and grassy weeds, making it a candidate for developing new herbicidal formulations .

Insecticidal Properties

In addition to herbicidal applications, this compound has been evaluated for insecticidal activity. Research indicates that it can disrupt the nervous system of certain insect pests, leading to paralysis and death. This property makes it a potential candidate for integrated pest management strategies .

Synthesis of Functional Materials

The unique chemical structure of 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one allows it to serve as a precursor for synthesizing various functional materials. Its derivatives have been utilized in creating conductive polymers and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices enhances the electrical conductivity and optical properties of the resulting materials .

Coordination Chemistry

The ability of 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one to form coordination complexes with transition metals has been explored. These complexes exhibit interesting catalytic properties and are being investigated for applications in catalysis and sensor technology .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one against various pathogens. The results indicated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Case Study 2: Herbicide Development

In agricultural research, trials involving 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one demonstrated its effectiveness as a selective herbicide. The compound showed a reduction in weed biomass by over 70% compared to untreated controls, indicating its potential for commercial herbicide formulations .

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activity; enzyme inhibition |

| Agrochemicals | Effective herbicide and insecticide; significant weed control |

| Materials Science | Precursor for conductive polymers; coordination chemistry applications |

Mechanism of Action

The mechanism by which 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include interactions with cellular signaling mechanisms.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

4-Bromo-3-chloro-1-methylpyridin-2(1H)-one

- Structure : Bromine (position 4), chlorine (position 3), methyl (position 1).

- Molecular Formula: C₆H₅BrClNO (identical to the target compound) .

- Commercial Availability : Priced at €3,532.77 for 5 g (CAS 2172654-58-7), indicating high cost due to synthetic complexity .

- Key Differences : Swapped halogen positions alter electronic effects. The 3-chloro-4-bromo configuration may exhibit different dipole moments and hydrogen-bonding capabilities compared to the 3-bromo-4-chloro isomer.

3-Bromo-1-methylpyridin-2(1H)-one

- Similarity Score : 0.75 (compared to the target compound) .

- Properties : Lacks the electron-withdrawing chlorine substituent, likely increasing electron density at position 4 and altering reactivity in cross-coupling reactions.

5-Bromo-1-methylpyridin-2(1H)-one

- Structure : Bromine (position 5), methyl (position 1).

- Similarity Score : 0.79 .

- Implications : Bromine at position 5 may sterically hinder electrophilic substitution at adjacent positions compared to the target compound.

Functionalized Derivatives

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

- Structure : Adds a trifluoromethyl group at position 4.

- Molecular Formula: C₇H₅BrF₃NO.

- Physical Properties : Density 1.777 g/cm³ , predicted boiling point 234.2°C .

- Impact of Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications than the target compound.

3-Amino-5-bromo-1-methylpyridin-2(1H)-one

- Structure: Amino group at position 3, bromine at position 5.

- Similarity Score : 0.80 .

- Reactivity: The amino group facilitates nucleophilic reactions, contrasting with the halogen-dominated reactivity of the target compound.

Spectroscopic Comparisons

While NMR data for the target compound is unavailable, trends from analogs suggest:

- ¹H NMR: Methyl groups in similar compounds resonate near δ 1.32 ppm (e.g., 4,4-dimethyl analogs) . Aromatic protons in halogenated pyridinones appear between δ 7.44–7.49 ppm .

- ¹³C NMR: Carbonyl carbons in pyridinones typically show signals near δ 160–170 ppm, while halogenated carbons resonate downfield (e.g., δ ~120–140 ppm) .

Biological Activity

3-Bromo-4-chloro-1-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H5BrClNO and a molecular weight of approximately 222.47 g/mol. Its structure features a pyridine ring with bromine at the 3-position, chlorine at the 4-position, and a methyl group at the 1-position, along with a carbonyl group at the 2-position. These substituents contribute to its reactivity and potential interactions with biological targets.

The biological activity of 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, suggesting that this compound may interact with specific enzymes or receptors by binding to their active sites.

- Anticancer Properties : Research indicates that compounds with analogous structures have demonstrated anticancer effects, although specific studies on this compound are still ongoing .

Biological Activity Overview

The following table summarizes various biological activities associated with 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one and similar compounds:

Study on Anticancer Activity

A study investigated the effects of pyridine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that similar compounds may also possess anticancer properties. For instance, one derivative showed an IC50 value of 225 µM against MCF-7 cells, indicating effective growth inhibition .

Enzyme Interaction Studies

Research involving enzyme interaction highlighted the role of halogen substituents in enhancing binding affinities. The presence of bromine and chlorine in the structure of 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one could potentially increase its efficacy as a therapeutic agent by improving its interaction profile with target enzymes.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-chloro-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves halogenation of pyridinone derivatives. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., DMF, THF) and stoichiometric ratios of reactants are critical. In one protocol, heating 3-fluoro-2-formylpyridine with anhydrous hydride at 110°C for 16 hours yielded intermediates, followed by bromination with HBr and quenching with NaHSO₃ to isolate the product . Optimization requires monitoring via LC-MS or TLC to adjust reaction times and reagent equivalents.

Q. How can spectroscopic techniques (NMR, LC-MS) be used to confirm the structure of 3-bromo-4-chloro-1-methylpyridin-2(1H)-one?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group at position 1 appears as a singlet (~δ 3.3–3.5 ppm). The pyridinone ring protons show distinct splitting patterns due to adjacent halogens. For example, the proton at position 5 may exhibit coupling with bromine (³J coupling ~8 Hz) .

- LC-MS : The molecular ion peak ([M+H]⁺) should correspond to the exact mass (e.g., C₆H₅BrClNO: calculated 233.91 g/mol). Fragmentation patterns should align with loss of Br (≈80 Da) or Cl (≈35 Da) .

Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is standard. Crystals can be grown via slow evaporation in solvents like ethyl acetate or DCM. Refinement parameters (R-factor < 5%) and thermal displacement ellipsoids must be validated. For halogenated pyridinones, anisotropic refinement of Br/Cl atoms is essential to resolve positional disorder .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s larger atomic radius and lower electronegativity (compared to Cl) make it more reactive in Suzuki or Buchwald-Hartwig couplings. Computational studies (DFT) can model electron density maps to predict regioselectivity. Experimental validation involves substituting Br with Cl in controlled Pd-catalyzed reactions and comparing yields. For example, replacing Br with Cl in a Suzuki reaction with phenylboronic acid reduced yield from 88% to 62% due to slower oxidative addition .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). To resolve:

Q. How can computational modeling predict the compound’s biological activity or binding affinity?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) against target proteins (e.g., kinases) requires accurate force-field parameters for halogens. QSAR models trained on halogenated pyridinones can predict bioactivity. For instance, bromine’s hydrophobic interactions may enhance binding to ATP pockets, while chlorine’s electronegativity improves hydrogen bonding .

Safety and Handling Protocols

Q. What are the critical safety considerations when handling 3-bromo-4-chloro-1-methylpyridin-2(1H)-one?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.